

An In-depth Technical Guide to trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 4-aminocyclohexanecarboxylate</i>
Cat. No.:	B162165

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-**Ethyl 4-aminocyclohexanecarboxylate** hydrochloride is a bifunctional organic compound featuring a cyclohexane ring substituted with an amino group and an ethyl carboxylate group in a trans configuration. This molecule serves as a crucial building block and intermediate in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. Its stereochemistry and the presence of two reactive functional groups make it a valuable synthon in drug discovery and development. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and handling, with a focus on its application in research and development.

Chemical and Physical Properties

The properties of trans-**Ethyl 4-aminocyclohexanecarboxylate** hydrochloride are summarized in the tables below. This data is essential for its handling, characterization, and use in chemical synthesis.

General and Physical Properties

Property	Value	Reference(s)
Appearance	White to off-white crystalline powder or crystal	[1] [2]
Melting Point	150-155 °C, 200-202 °C (values vary depending on the source)	[1] [3]
Solubility	Soluble in water (approx. 100 mg/mL), ethanol, and chloroform.	[1]
Storage Temperature	Room temperature, recommended to be stored in a cool, dry, and dark place.	[2]

Chemical Identifiers and Molecular Properties

Property	Value	Reference(s)
CAS Number	2084-28-8	[4] [5]
Molecular Formula	C ₉ H ₁₈ ClNO ₂ (or C ₉ H ₁₇ NO ₂ ·HCl)	[2] [5]
Molecular Weight	207.7 g/mol	[3] [5]
Synonyms	trans-4-Aminocyclohexanecarboxylic acid ethyl ester hydrochloride, (trans-4-Carboethoxycyclohexyl)amine hydrochloride, Ethyl 4-aminocyclohexane-1-carboxylate hydrochloride	[2] [3] [5]
InChI	InChI=1S/C9H17NO2.C1H/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H	[2]
SMILES	CCOC(=O)C1CCC(CC1)N.Cl	[6]

Spectroscopic Data (Predicted and from Related Compounds)

Direct spectroscopic data for trans-**Ethyl 4-aminocyclohexanecarboxylate** hydrochloride is not readily available in the public domain. However, based on the known spectra of similar compounds, such as the parent carboxylic acid and related esters, the following characteristic signals can be predicted.

¹H NMR Spectroscopy (Predicted)

- ~1.25 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.
- ~1.40-1.60 ppm (m, 4H): Multiplet for the axial protons of the cyclohexane ring.
- ~2.00-2.20 ppm (m, 4H): Multiplet for the equatorial protons of the cyclohexane ring.
- ~2.30-2.50 ppm (m, 1H): Multiplet for the proton at C1 of the cyclohexane ring.
- ~3.00-3.20 ppm (m, 1H): Multiplet for the proton at C4 of the cyclohexane ring.
- ~4.15 ppm (q, 2H): Quartet corresponding to the methylene protons of the ethyl group.
- ~8.30 ppm (br s, 3H): Broad singlet for the ammonium protons (-NH₃⁺).

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

- ~14.5 ppm: Carbon of the ethyl methyl group.
- ~28-30 ppm: Carbons at C2, C3, C5, and C6 of the cyclohexane ring.
- ~42-45 ppm: Carbon at C1 of the cyclohexane ring.
- ~48-52 ppm: Carbon at C4 of the cyclohexane ring.
- ~60.5 ppm: Methylene carbon of the ethyl group.

- ~175 ppm: Carbonyl carbon of the ester.

Note: Spectroscopic data for the parent compound, trans-4-aminocyclohexanecarboxylic acid, can be found for comparison.[\[7\]](#)[\[8\]](#)

IR Spectroscopy (Predicted)

- ~2800-3000 cm⁻¹: C-H stretching of the cyclohexane and ethyl groups.
- ~2500-3000 cm⁻¹ (broad): N-H stretching of the ammonium salt.
- ~1730 cm⁻¹: C=O stretching of the ester.
- ~1600 cm⁻¹: N-H bending of the ammonium salt.
- ~1170-1250 cm⁻¹: C-O stretching of the ester.

Synthesis and Experimental Protocols

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is typically synthesized via the esterification of trans-4-aminocyclohexanecarboxylic acid. While specific, detailed protocols for this exact compound are not widely published, a general and reliable method is the Fischer esterification. Below is a plausible experimental protocol derived from procedures for similar compounds.[\[9\]](#)

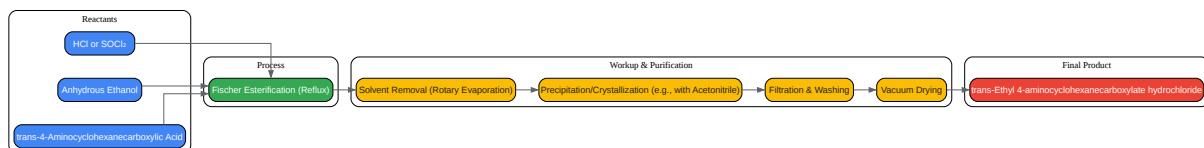
Fischer Esterification of trans-4-Aminocyclohexanecarboxylic Acid

Objective: To synthesize **trans-Ethyl 4-aminocyclohexanecarboxylate** hydrochloride from trans-4-aminocyclohexanecarboxylic acid.

Materials:

- trans-4-Aminocyclohexanecarboxylic acid
- Anhydrous ethanol
- Thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl)

- Diethyl ether or acetonitrile (for precipitation/washing)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Ice bath
- Rotary evaporator
- Büchner funnel and filter paper


Protocol:

- Reaction Setup: In a clean, dry round-bottom flask, suspend trans-4-aminocyclohexanecarboxylic acid in anhydrous ethanol. A typical ratio would be approximately 1 gram of the acid to 20-30 mL of ethanol.
- Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add a catalytic amount of either concentrated hydrochloric acid or dropwise add thionyl chloride (approximately 1.1 to 2 equivalents). The addition of thionyl chloride is exothermic and will generate HCl gas in situ, so it should be performed in a well-ventilated fume hood.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for several hours (typically 4-16 hours) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.
- Product Precipitation and Isolation: The resulting crude product, which may be an oil or a solid, can be solidified by trituration with a non-polar solvent like diethyl ether. Alternatively, dissolving the residue in a minimal amount of hot ethanol and then adding a non-polar

solvent can induce crystallization. A patent for a similar compound suggests that treating a cis/trans mixture with acetonitrile can selectively precipitate the trans isomer in high purity. [10][11]

- Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with cold diethyl ether or acetonitrile to remove any remaining impurities.
- Drying: Dry the purified white solid under vacuum to obtain the final product, **trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride**.

Applications in Research and Drug Development

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is primarily utilized as a versatile intermediate in the synthesis of pharmacologically active molecules.[1] Its rigid cyclohexane scaffold provides a defined spatial arrangement for the amino and carboxylate functionalities, which is often desirable in the design of enzyme inhibitors and receptor ligands.

- Adenosine Deaminase Inhibitors: This compound is a key starting material for the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols, which have been investigated as inhibitors of adenosine deaminase.[3][4]
- Central Nervous System (CNS) Drugs: It is also used in the synthesis of drugs that act on the central nervous system.[1]
- Peptide and Dipeptide Synthesis: The free base form, ethyl trans-4-aminocyclohexanecarboxylate, serves as a building block for the synthesis of peptides and dipeptides.[6]

Safety and Handling

Proper safety precautions should be taken when handling trans-**Ethyl 4-aminocyclohexanecarboxylate** hydrochloride.

Hazard Identification

Hazard Statement	Description
H302	Harmful if swallowed.
H315	Causes skin irritation.
H319	Causes serious eye irritation.
H335	May cause respiratory irritation.

Precautionary Measures

Precautionary Statement	Description
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

General Handling Recommendations:

- Use in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid contact with skin and eyes, and prevent inhalation of the powder.[\[1\]](#)
- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[\[1\]](#)

Conclusion

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined stereochemistry and dual functionality make it an attractive building block for creating complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in a research and development setting. This guide provides a foundational resource for scientists and researchers working with this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Best Trans-ethyl 4-aminocyclohexanecarboxylate Hydrochloride Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 3. usbio.net [usbio.net]
- 4. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]

- 7. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR [m.chemicalbook.com]
- 8. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 13C NMR [m.chemicalbook.com]
- 9. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 10. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162165#trans-ethyl-4-aminocyclohexanecarboxylate-hydrochloride-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com